molecular formula C18H34N2S3 B2498723 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione CAS No. 4858-33-7

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Cat. No.: B2498723
CAS No.: 4858-33-7
M. Wt: 374.66
InChI Key: VBEUZNRQQCFRHZ-UHFFFAOYSA-N
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Description

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of hexadecylthiol with a suitable thiadiazole precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological activity .

Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for further research .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants .

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and contributes to its antimicrobial properties .

Comparison with Similar Compounds

  • 5-(Pentadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
  • 5-(Octadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
  • 5-(Dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Uniqueness: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is unique due to the length of its hexadecyl chain, which imparts distinct physical and chemical properties. This longer alkyl chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it particularly useful in specific applications .

Properties

IUPAC Name

5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUZNRQQCFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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